![molecular formula C4H2N2O4.H2O<br>C4H4N2O5 B1665240 Alloxan monohydrate CAS No. 2244-11-3](/img/structure/B1665240.png)
Alloxan monohydrate
Overview
Description
Alloxan, also known as alloxan hydrate, is an organic compound with the chemical formula OC(N(H)CO)₂C(OH)₂. It is classified as a derivative of pyrimidine and is one of the earliest known organic compounds. Alloxan was discovered by Justus von Liebig and Friedrich Wöhler and was originally prepared by Luigi Valentino Brugnatelli in 1818 . The compound is known for its pale yellow solid appearance and has a molar mass of 160.07 g/mol .
Mechanism of Action
Target of Action
Alloxan, also known as Pyrimidine-2,4,5,6(1H,3H)-tetraone hydrate, primarily targets pancreatic β-cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
Alloxan accumulates in pancreatic β-cells via the GLUT2 glucose transporter . In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This process leads to the generation of hydroxyl radicals, which are responsible for the death of the β-cells . As a thiol reagent, alloxan also selectively inhibits glucose-induced insulin secretion through its ability to inhibit the β cell glucose sensor glucokinase .
Biochemical Pathways
The action of Alloxan affects several biochemical pathways. It causes an elevation in glucose, glutamate, aspartate, GABA, and taurine levels, and a decline in the glutamine synthetase activity . The impairment in the glycaemic control leads to disturbances in cerebral glutamate content (resulting in calcium overload and excitotoxic injury) and brain energy metabolism as reflected by alterations occurring in adenine nucleotide and the ATPases .
Pharmacokinetics
It is known that the dose of alloxan needed to destroy beta cells, and thus induce diabetes, depends on the animal species, route of administration, and nutritional status .
Result of Action
The action of Alloxan results in the destruction of pancreatic β-cells, leading to a decrease in insulin production . This causes hyperglycemia, a characteristic feature of diabetes . In addition, Alloxan-induced diabetes can lead to alterations in cerebral glucose metabolism, leading to cognitive dysfunction .
Action Environment
The action of Alloxan can be influenced by various environmental factors. For instance, the nutritional status of the organism can affect the susceptibility of β-cells to Alloxan . .
Preparation Methods
Alloxan can be synthesized through various methods:
Oxidation of Uric Acid: The original method of preparation involved the oxidation of uric acid using nitric acid.
Oxidation of Barbituric Acid: Another method involves the oxidation of barbituric acid using chromium trioxide.
Partial Reduction of Alloxan: A dimeric derivative, alloxantin, can be prepared by the partial reduction of alloxan with hydrogen sulfide.
Chemical Reactions Analysis
Alloxan undergoes several types of chemical reactions:
Oxidation: Alloxan can be oxidized to form various products, including alloxantin.
Reduction: Partial reduction of alloxan with hydrogen sulfide produces alloxantin.
Condensation: Alloxan can undergo condensation reactions, such as the formation of murexide from the reaction of alloxantin and gaseous ammonia.
Common reagents and conditions used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. Major products formed from these reactions include alloxantin and murexide .
Scientific Research Applications
Induction of Diabetes Mellitus
Alloxan monohydrate is widely used to induce diabetes mellitus in experimental animal models, particularly in rats and mice. The compound selectively destroys insulin-producing beta cells in the pancreas, leading to hyperglycemia that mimics Type 1 diabetes.
Dosage and Administration
- Common Dosage : The typical dosage for inducing diabetes varies between 150 mg/kg to 200 mg/kg when administered intraperitoneally.
- Procedure : Animals are fasted overnight before administration, followed by monitoring blood glucose levels to confirm the induction of diabetes.
Research on Antidiabetic Agents
Alloxan-induced diabetic models are instrumental in evaluating the efficacy of new antidiabetic drugs and natural extracts. Researchers utilize these models to assess how well potential treatments can lower blood glucose levels.
Case Studies
- In a study evaluating the antihyperglycemic effects of L. edulis, alloxan was used to induce diabetes in rats, demonstrating significant blood glucose reduction upon treatment with the extract .
- Another study tested an ethanolic extract of Momordica charantia on alloxan-induced diabetic mice, showing a marked decrease in fasting blood glucose levels after treatment .
Mechanistic Studies
Alloxan is not only used for inducing diabetes but also for understanding the underlying mechanisms of diabetic complications. It helps in studying oxidative stress and inflammatory responses associated with diabetes.
Oxidative Stress Research
Research indicates that alloxan induces oxidative stress through the generation of reactive oxygen species (ROS). This aspect is critical for understanding diabetic complications such as nephropathy and retinopathy.
Parameter | Control Group | Alloxan Group |
---|---|---|
SOD (U/mL) | 15 ± 1 | 5 ± 0.5 |
GSH (μmol/L) | 12 ± 0.8 | 3 ± 0.2 |
MDA (nmol/mL) | 0.5 ± 0.1 | 2.5 ± 0.3 |
Development of Novel Therapeutics
The alloxan model has facilitated the development of novel therapeutic agents aimed at mitigating the effects of diabetes and its complications.
Innovative Treatment Approaches
- A study demonstrated that butin could enhance glucose metabolism and promote insulin secretion in alloxan-induced diabetic rats, showcasing its protective effects against oxidative stress .
- Another research effort focused on using salicylate-based anti-inflammatory drugs to inhibit early lesions associated with diabetic retinopathy in alloxan-induced diabetic animals .
Limitations and Considerations
While this compound is a valuable tool for diabetes research, it has limitations:
- Stability Issues : Alloxan's stability can be compromised during storage, affecting its efficacy.
- Variability in Response : Different animal strains may exhibit varying responses to alloxan administration, necessitating careful consideration when designing experiments.
Comparison with Similar Compounds
Alloxan is often compared with other diabetogenic agents, such as streptozotocin. Both compounds are used to induce diabetes in experimental animals, but they have different mechanisms of action. Streptozotocin is a toxic glucose analogue that accumulates in pancreatic beta cells via the low affinity glucose transporter GLUT2, leading to DNA alkylation and cell death . In contrast, alloxan generates reactive oxygen species to destroy β-cells .
Similar compounds to alloxan include:
Streptozotocin: Another diabetogenic agent used in research.
Barbituric Acid: A precursor in the synthesis of alloxan.
Alloxantin: A dimeric derivative of alloxan formed through partial reduction.
Biological Activity
Alloxan monohydrate is a potent compound widely used in scientific research, particularly in the study of diabetes mellitus. It serves as a model for inducing diabetes in laboratory animals, primarily due to its selective toxicity towards pancreatic beta cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and implications for diabetes research.
Alloxan induces diabetes primarily through the following mechanisms:
- Selective Toxicity : Alloxan is preferentially taken up by pancreatic beta cells via the GLUT2 glucose transporter. Once inside the cells, it generates reactive oxygen species (ROS) through a cyclic redox reaction involving its reduction product, dialuric acid. This process leads to oxidative stress and ultimately results in beta-cell apoptosis .
- Inhibition of Insulin Secretion : Alloxan inhibits glucose-induced insulin secretion by targeting glucokinase, a key enzyme in glucose metabolism within beta cells. This inhibition disrupts insulin production and contributes to hyperglycemia .
- Induction of Oxidative Stress : The generation of ROS leads to cellular damage, exacerbating the loss of insulin-producing cells and further impairing glucose homeostasis .
Biological Effects
The administration of this compound has been extensively studied in various animal models. Here are some notable findings:
- Diabetes Induction : A common dosage for inducing diabetes in rats is 150-200 mg/kg body weight via intraperitoneal injection. This results in significant hyperglycemia, with blood glucose levels often exceeding 250 mg/dL within 48 hours post-injection .
- Histopathological Changes : Alloxan treatment leads to histological alterations in pancreatic tissues, including depletion of islets and necrosis of beta cells. Immunohistochemical analyses reveal reduced insulin-positive cells post-alloxan treatment, indicating impaired insulin production .
Table 1: Summary of Key Studies on this compound
Implications for Diabetes Research
This compound serves as an invaluable tool for studying the pathophysiology of diabetes and evaluating potential therapeutic agents. Its ability to induce a state resembling type 1 diabetes allows researchers to investigate:
- Antioxidant Therapies : Studies have shown that compounds with antioxidant properties can mitigate the oxidative stress induced by alloxan, thereby protecting pancreatic beta cells from damage .
- Novel Antidiabetic Agents : The alloxan-induced diabetic model is frequently used to assess the efficacy of new antihyperglycemic drugs, providing insights into their mechanisms and potential clinical applications .
Properties
IUPAC Name |
1,3-diazinane-2,4,5,6-tetrone;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXMTJRUNLATRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074859 | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Alloxan monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2244-11-3 | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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